2-(2,4-Difluorophenoxymethyl)pyrrolidine
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Overview
Description
2-(2,4-Difluorophenoxymethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring bonded to a difluorophenoxymethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxymethyl)pyrrolidine typically involves the reaction of 2,4-difluorophenol with a suitable pyrrolidine derivative. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a pyrrolidine derivative to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under inert conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups back to alcohols.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
2-(2,4-Difluorophenoxymethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Difluorophenyl)pyrrolidine
- 2-(3,4-Difluorophenoxymethyl)pyrrolidine
- 2-(2,4-Dichlorophenoxymethyl)pyrrolidine
Uniqueness
2-(2,4-Difluorophenoxymethyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
XXWTXXMYEVSWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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